What are the properties of 4-Methoxy-2,6-dimethylphenol?
What are the properties of 4-Methoxy-2,6-dimethylphenol?
An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenol
Authored by a Senior Application Scientist
Foreword
In the landscape of chemical research and development, a thorough understanding of intermediate compounds is paramount to innovation. This guide is dedicated to 4-Methoxy-2,6-dimethylphenol (CAS No: 2431-91-6), a substituted phenolic compound with significant potential. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines the fundamental properties, synthetic pathways, reactivity, and potential applications of this molecule. This document is structured to serve as a practical and insightful resource for researchers, chemists, and drug development professionals, fostering a deeper understanding of the causality behind its chemical behavior and utility.
Core Molecular Identity and Physicochemical Properties
4-Methoxy-2,6-dimethylphenol is a derivative of phenol, characterized by a methoxy group at the C4 position and two methyl groups flanking the hydroxyl group at the C2 and C6 positions. This substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, is crucial to its chemical distinctiveness, influencing its reactivity and antioxidant potential.
Below is the chemical structure of 4-Methoxy-2,6-dimethylphenol, rendered to illustrate its key functional groups.
Caption: Chemical Structure of 4-Methoxy-2,6-dimethylphenol.
A summary of its key identifiers and physical properties is presented in the table below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 2431-91-6 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97% | |
| IUPAC Name | 4-methoxy-2,6-dimethylphenol | N/A |
| SMILES | CC1=CC(=CC(=C1O)C)OC | |
| InChI | 1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |
| InChIKey | UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis Pathways and Methodologies
A plausible and common strategy involves the ortho-alkylation of a substituted phenol followed by modification of other functional groups. For instance, one could start from 4-methoxyphenol and introduce the methyl groups, or start from phenol, perform the ortho-methylation, and then introduce the methoxy group. The synthesis of 2,6-dimethylphenol (2,6-xylenol) from phenol and methanol is a well-established industrial process, often employing a gas-phase catalytic reaction over a metal oxide catalyst.[2][3]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual two-step pathway starting from 2,6-dimethylphenol, a readily available starting material. The process involves a key electrophilic substitution reaction to introduce a functional group at the para-position, which is then converted to the target methoxy group.
Caption: Conceptual synthesis pathway for 4-Methoxy-2,6-dimethylphenol.
Exemplary Protocol: Synthesis via Diazotization (Conceptual)
This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized under controlled laboratory conditions.
Objective: To synthesize 4-Methoxy-2,6-dimethylphenol from 4-amino-2,6-dimethylphenol.
Step 1: Diazotization of 4-amino-2,6-dimethylphenol
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Dissolve 10 mmol of 4-amino-2,6-dimethylphenol in a mixture of methanol and aqueous hydrochloric acid in a three-necked flask equipped with a stirrer and thermometer.
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Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
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Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete.
Step 2: Methoxylation
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In a separate flask, prepare a solution of a copper(I) catalyst in methanol if a Sandmeyer-type reaction is desired to improve yield and selectivity.
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Slowly add the cold diazonium salt solution to the refluxing methanol (or copper/methanol) solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
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Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Methoxy-2,6-dimethylphenol.
Reactivity, Biological Activity, and Applications
The chemical behavior of 4-Methoxy-2,6-dimethylphenol is dictated by its three key functional regions: the phenolic hydroxyl, the methoxy ether, and the substituted aromatic ring.
Antioxidant and Antimicrobial Properties
Phenolic compounds are well-known for their antioxidant properties, and 4-Methoxy-2,6-dimethylphenol is no exception. The hydroxyl group can donate a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance and, critically, by the steric hindrance of the two ortho-methyl groups. This "hindered phenol" motif prevents the radical from engaging in unwanted side reactions, making it an effective radical scavenger. This property is foundational to its use in some natural products. Furthermore, its phenolic nature contributes to potential antimicrobial effects.
Inhibition of Mitochondrial Respiration
From a drug development perspective, one of the most intriguing properties of 4-Methoxy-2,6-dimethylphenol is its reported effect on cell proliferation by inhibiting mitochondrial respiration and the electron transport chain (ETC). This mechanism is a target for cancer therapy, as many cancer cells rely heavily on mitochondrial metabolism. By interfering with the ETC, the compound can disrupt ATP production and induce oxidative stress, potentially leading to apoptosis in rapidly dividing cells.
The diagram below provides a simplified overview of this proposed mechanism of action.
Caption: Proposed inhibition of the mitochondrial electron transport chain.
Role in Chemical Synthesis
Beyond its direct biological activities, 4-Methoxy-2,6-dimethylphenol serves as a valuable intermediate in organic synthesis. Its structure can be a core scaffold for building more complex molecules. For example, related structures like 4-methoxy-2,6-diformyl phenol are used as precursors in Claisen-Schmidt condensations to create bis-hydroxychalcones, a class of compounds with diverse biological activities.[5][6]
Safety and Handling
As with any chemical reagent, proper handling of 4-Methoxy-2,6-dimethylphenol is essential. The available safety data indicates that it should be handled with care in a laboratory setting.
GHS Hazard Information
The following table summarizes the GHS hazard statements associated with this compound.
| Code | Statement | Pictogram |
| H301/H302 | Toxic/Harmful if swallowed | GHS06/GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H318/H319 | Causes serious eye damage/irritation | GHS05/GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Note: Specific classifications (e.g., H301 vs. H302) may vary by supplier.
Recommended Handling Precautions (P-Statements)
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.[7][8]
Conclusion
4-Methoxy-2,6-dimethylphenol presents itself as a molecule of significant interest for both synthetic and applied research. Its "hindered phenol" structure provides a foundation for potent antioxidant activity, while its demonstrated ability to interfere with cellular metabolism opens avenues for investigation in drug development, particularly in oncology. The synthetic pathways, though requiring careful execution, are based on well-understood principles of organic chemistry, making the molecule accessible for further derivatization and study. For professionals in the field, 4-Methoxy-2,6-dimethylphenol is not just another chemical intermediate; it is a versatile building block with inherent biological functionality, warranting continued exploration.
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